molecular formula C8H4IN3 B1471010 7-Cyano-3-iodo-5-azaindole CAS No. 1352395-49-3

7-Cyano-3-iodo-5-azaindole

Cat. No.: B1471010
CAS No.: 1352395-49-3
M. Wt: 269.04 g/mol
InChI Key: UNKZMQPTYBYTBG-UHFFFAOYSA-N
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Description

7-Cyano-3-iodo-5-azaindole is a chemical compound with the molecular formula C8H4IN3. It belongs to the class of azaindoles, which are heterocyclic compounds containing a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-3-iodo-5-azaindole typically involves the functionalization of the 7-azaindole core. One common method is through the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids as starting materials . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-3-iodo-5-azaindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like DMF, THF, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a boronic acid can yield a biaryl product, while substitution reactions can introduce various functional groups onto the azaindole core .

Scientific Research Applications

7-Cyano-3-iodo-5-azaindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyano-3-iodo-5-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: The parent compound of 7-Cyano-3-iodo-5-azaindole, which lacks the cyano and iodo substituents.

    3-Iodo-5-azaindole: Similar to this compound but without the cyano group.

    7-Cyano-5-azaindole: Similar but lacks the iodine atom.

Uniqueness

This compound is unique due to the presence of both cyano and iodo substituents, which confer distinct chemical reactivity and biological activity. The cyano group enhances the compound’s ability to participate in nucleophilic addition reactions, while the iodine atom facilitates cross-coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-4-12-8-5(1-10)2-11-3-6(7)8/h2-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKZMQPTYBYTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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